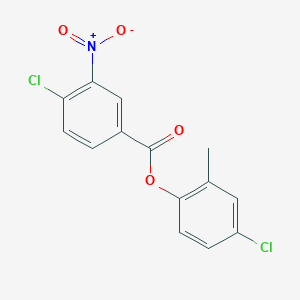![molecular formula C18H28N2O3 B5606056 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5606056.png)
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE is a synthetic organic compound characterized by its unique chemical structure It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
The synthesis of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Dimethoxybenzyl Group: The dimethoxybenzyl group is introduced via nucleophilic substitution reactions, where the piperazine nitrogen attacks a suitable electrophile, such as a benzyl halide.
Addition of the Butanone Moiety: The final step involves the addition of the butanone moiety through a condensation reaction with an appropriate ketone precursor.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature .
Scientific Research Applications
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE can be compared with other piperazine derivatives, such as:
1-[4-(2,3-DIMETHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE: This compound has a similar structure but differs in the substitution pattern on the piperazine ring, leading to distinct pharmacological properties.
1-(2,3-Dimethoxybenzyl)-4-methylpiperazine: Another related compound with variations in the alkyl chain length and functional groups, affecting its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(2)12-17(21)20-10-8-19(9-11-20)13-15-6-5-7-16(22-3)18(15)23-4/h5-7,14H,8-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKFLSNAAGQSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5605981.png)
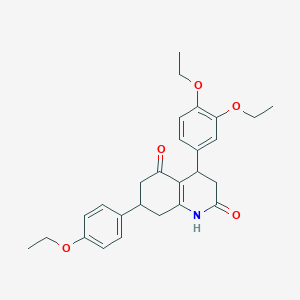
![1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B5605993.png)
![3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide](/img/structure/B5606001.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5606003.png)
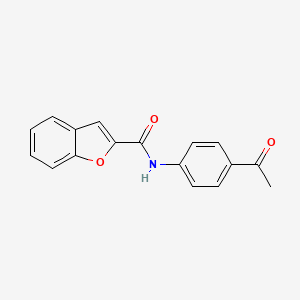
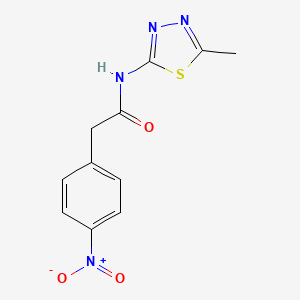
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5606029.png)
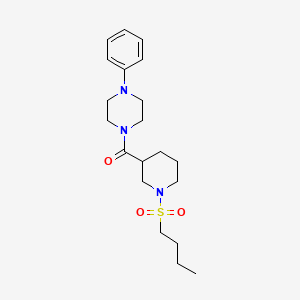
![N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-N-(4-ethoxyphenyl)oxamide](/img/structure/B5606047.png)
![2-[2-(4-chlorobenzylidene)hydrazino]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B5606050.png)
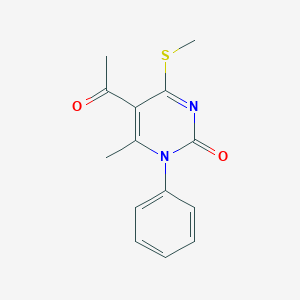
![3-[({[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5606055.png)
